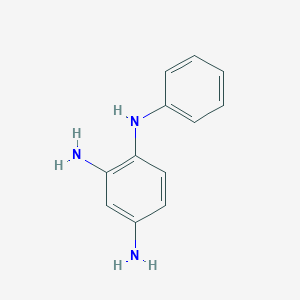

2,4-Diaminodiphenylamine

Description

Contextualization within Diphenylamine (B1679370) Chemistry and Derivatives Research

2,4-Diaminodiphenylamine, also known by its IUPAC name N¹-phenylbenzene-1,2,4-triamine, is an aromatic amine belonging to the large family of diphenylamine (DPA) derivatives. nih.gov The core structure of diphenylamine consists of an amine group linking two phenyl rings. This basic scaffold allows for a wide variety of derivatives through the substitution of different functional groups onto the phenyl rings. These derivatives are a significant area of chemical research due to their diverse applications. researchgate.netnih.gov

Diphenylamine and its derivatives are utilized as stabilizers in nitrocellulose-based explosives and propellants, antioxidants in the rubber and elastomer industries, and have applications in the manufacturing of dyes and photographic chemicals. researchgate.netnih.govresearchgate.net The specific placement of amino groups on the phenyl rings, as seen in this compound, imparts distinct chemical properties that are a subject of ongoing investigation. The asymmetrical substitution of the amino groups at the 2 and 4 positions on one of the benzene (B151609) rings makes it a valuable intermediate in various chemical syntheses. The presence of multiple amino groups provides several reactive sites, allowing for a range of chemical modifications and polymerizations.

The study of this compound is often in the context of creating more complex molecules. For instance, it serves as a precursor in the synthesis of certain dyes and pigments. ontosight.ai Research into diphenylamine derivatives often focuses on establishing structure-property relationships, where the type and position of substituents on the diphenylamine backbone are correlated with their chemical and physical properties, such as thermal stability, solubility, and electronic properties.

Historical Perspectives on Academic Investigations of Aminodiphenylamines

Academic interest in aminodiphenylamines and other diphenylamine derivatives dates back to the early days of synthetic organic chemistry. Much of the initial research was driven by the burgeoning dye industry in the late 19th and early 20th centuries. The ability of these compounds to undergo diazotization and coupling reactions made them key components in the synthesis of a wide array of azo dyes.

Investigations into the properties of aminodiphenylamines also have a history in the field of analytical chemistry, where they have been explored as redox indicators and reagents for the detection of various substances. The anaerobic metabolism of nitro-substituted diphenylamines, which leads to the formation of aminodiphenylamines like this compound, has also been a subject of study, particularly in the context of environmental science and bioremediation. researchgate.net For instance, research has shown that the microbial transformation of 2,4-dinitrodiphenylamine (B1346988) proceeds through successive amination to form 2-amino-4-nitrodiphenylamine and subsequently this compound. researchgate.net

Contemporary Relevance and Emerging Research Interests in this compound

In recent years, research interest in this compound has expanded into new and advanced applications, particularly in materials science and polymer chemistry. A significant area of contemporary research is its use as an initiator in the synthesis of conducting polymers. For example, it has been demonstrated that this compound can initiate the polymerization of pyrrole (B145914) to form water-dispersible polypyrrole nanospheres without the need for traditional templates or surfactants. nih.gov In this process, the this compound interacts with an acid to form cations that self-assemble into nanomicelles, which then act as templates for the polymerization. nih.gov

These resulting polypyrrole nanospheres can be pyrolyzed to produce highly conducting nitrogen-doped carbon nanospheres with controlled sizes, which have potential applications in electronics and energy storage. nih.gov Furthermore, copolymers incorporating diaminodiphenylamine units are being investigated. For instance, the synthesis of a copolymer of 4,4'-diaminodiphenylamine sulfate (B86663) and terephthaloyl chloride has been reported, which, after doping, exhibits electrical conductivity approaching that of polyaniline derivatives. dtic.mil

The compound is also explored in the synthesis of novel coordination complexes. Research has shown the one-pot synthesis of a magnesium (II) complex using 4,4'-diaminodiphenylamine and 5-bromosalicylaldehyde, which exhibits luminescent properties. scientific.net This highlights the potential of diaminodiphenylamines in the development of new functional materials.

Compound Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃ | nih.govscbt.com |

| Molecular Weight | 199.26 g/mol | nih.govscbt.com |

| Melting Point | 129 - 131 °C | accustandard.com |

| Boiling Point | 389.1 °C | accustandard.com |

| Flash Point | 223.3 °C | accustandard.com |

| Appearance | White to amber to dark purple powder/crystal | tcichemicals.com |

| CAS Number | 136-17-4 | nih.govscbt.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-N-phenylbenzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSLIUIVGWBSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159619 | |

| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-17-4 | |

| Record name | 2,4-Diaminodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45DN363J8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Diaminodiphenylamine

Advanced Synthetic Routes to 2,4-Diaminodiphenylamine and its Isomers

The synthesis of this compound, a crucial intermediate in various chemical industries, is primarily achieved through the reduction of nitro-substituted diphenylamine (B1679370) precursors. These methods are continually being refined to improve yield, selectivity, and environmental compatibility.

Reduction Pathways of Nitro-Substituted Diphenylamine Precursors

A predominant route to this compound involves the chemical reduction of 2,4-dinitrodiphenylamine (B1346988). This transformation can be accomplished using various reducing agents and conditions, with anaerobic microbial reduction being a notable pathway.

Under anaerobic conditions, such as those found in sediment-water systems, 2,4-dinitrodiphenylamine undergoes a stepwise reduction. sigmaaldrich.comnih.govnih.gov This process is often mediated by indigenous microorganisms. sigmaaldrich.comnih.govresearchgate.net The primary transformation involves the sequential reduction of the two nitro groups to amino groups, ultimately yielding this compound. sigmaaldrich.com Studies have shown that this anaerobic degradation proceeds via the formation of key intermediates. sigmaaldrich.comnih.govnih.gov

The anaerobic metabolism of 2,4-dinitrodiphenylamine has been observed in sediment-water batch enrichments inoculated with mud from coastal regions. sigmaaldrich.comnih.govnih.gov This suggests that naturally occurring bacteria possess the enzymatic machinery to carry out this reduction. sigmaaldrich.comnih.gov

The anaerobic reduction of 2,4-dinitrodiphenylamine is not a direct conversion but proceeds through identifiable intermediates. The first and major intermediate formed is 2-amino-4-nitrodiphenylamine. sigmaaldrich.comnih.govnih.gov This intermediate appears in nearly stoichiometric amounts before it is further reduced to the final product, this compound. sigmaaldrich.comnih.govnih.gov

Another theoretically possible intermediate, 4-amino-2-nitrodiphenylamine, is typically detected only in trace amounts. sigmaaldrich.comnih.govnih.gov This indicates a preferential reduction of the nitro group at the 2-position over the 4-position under these anaerobic conditions. Additionally, low levels of 4-nitrodiphenylamine (B16768) have been observed, which is thought to be a product of ortho deamination of the intermediately formed 2-amino-4-nitrodiphenylamine. sigmaaldrich.comnih.govresearchgate.net Diphenylamine itself has not been detected as an intermediate in these anaerobic degradation pathways. sigmaaldrich.comnih.gov

The proposed primary pathway for the anaerobic metabolism of 2,4-dinitrodiphenylamine is illustrated below:

Proposed Anaerobic Reduction Pathway of 2,4-Dinitrodiphenylamine

| Precursor | Major Intermediate | Final Product |

| 2,4-Dinitrodiphenylamine | 2-Amino-4-nitrodiphenylamine | This compound |

This table illustrates the main transformation sequence observed during the anaerobic reduction of 2,4-dinitrodiphenylamine.

Multi-Step Synthesis Strategies and Optimization

Beyond single-step reductions, multi-step strategies are employed for the synthesis of this compound and its isomers, allowing for greater control and purification of the final product. A common industrial approach involves the reaction of 2,4-dinitrochlorobenzene with aniline (B41778) in an alkaline medium. This nucleophilic aromatic substitution reaction is a foundational method for creating the diphenylamine backbone.

Optimization of these synthetic routes is an area of active research. For instance, in the synthesis of polypyrrole nanoparticles, this compound has been used as a catalytic initiator. nih.gov The modulation of reaction parameters such as initiator concentration, oxidant type, oxidant-to-monomer molar ratios, and the acidic medium can be used to optimize the chemical structure, yield, and properties of the resulting polymer. nih.gov While this application is for polymerization, the principles of optimizing reaction conditions are transferable to the synthesis of the diamine itself.

Derivatization and Functionalization of this compound

This compound serves as a versatile platform for the synthesis of more complex molecules, particularly dyes. Its amino groups provide reactive sites for derivatization and functionalization.

Synthesis of Direct Dyes from Diaminodiphenylamine Sulfonic Acid Derivatives

A significant application of diaminodiphenylamine derivatives is in the synthesis of direct dyes for the textile and leather industries. lgu.edu.pkresearchgate.net Specifically, 4,4'-diaminodiphenylamine-2'-sulfonic acid is used as a non-carcinogenic alternative to benzidine-based dyes. lgu.edu.pkresearchgate.net

The synthesis of these direct dyes typically involves a three-step process: lgu.edu.pk

Diazotization: The diaminodiphenylamine sulfonic acid derivative is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C) to convert the primary amino groups into diazonium salts. lgu.edu.pk

Coupling Reaction: The resulting bis-diazonium salt is then coupled with various aromatic compounds, known as coupling components (e.g., FC acid, H-acid, J-acid), to form the azo dye. lgu.edu.pkresearchgate.net The pH of the reaction is carefully controlled to ensure efficient coupling. lgu.edu.pk

Isolation and Purification: The synthesized dye is precipitated, filtered, and dried. lgu.edu.pk The purity of the dye can be assessed using techniques like thin-layer chromatography (TLC). lgu.edu.pkresearchgate.net

These direct dyes have shown good to excellent fastness properties on materials like cotton, leather, and wool. lgu.edu.pkresearchgate.net

Comparative Studies with Carcinogenic Benzidine-Based Dyes

A significant area of research has focused on utilizing this compound and its derivatives as safer alternatives to benzidine-based dyes. indexcopernicus.comresearchgate.netresearchgate.net Benzidine (B372746) and some of its derivatives are classified as known or possible human carcinogens, and their use in dyes poses significant health risks due to the potential for reductive cleavage of the azo bond to release the carcinogenic free amine. canada.caindustrialchemicals.gov.aumst.dk

Studies have shown that direct dyes synthesized from 4,4'-diaminodiphenylamine-2'-sulphonic acid can serve as excellent replacements for carcinogenic benzidine-based direct dyes. indexcopernicus.comlgu.edu.pk These alternative dyes exhibit comparable colors and fastness properties to their commercial benzidine-based counterparts while being eco-friendly. indexcopernicus.comresearchgate.netlgu.edu.pk Research indicates that the resulting dyes from these non-carcinogenic amines are non-mutagenic. imrpress.com For example, a series of direct dyes based on 4,4'-diaminodiphenylamine-2'-sulphonic acid were synthesized and found to be a potential alternative to carcinogenic benzidine dyes, producing various shades on cotton, leather, and wool with good to excellent fastness properties. researchgate.netresearchgate.net The concern over benzidine-based dyes stems from their metabolism in the body, which can release benzidine, a known human carcinogen linked to bladder cancer. industrialchemicals.gov.auuark.edu

Table 1: Comparison of Dye Characteristics

| Feature | 2,4-DADP Based Dyes | Benzidine-Based Dyes |

|---|---|---|

| Starting Amine | This compound or its derivatives | Benzidine or its derivatives |

| Carcinogenicity | Considered a non-carcinogenic alternative. lgu.edu.pk | Benzidine is a known human carcinogen. industrialchemicals.gov.au |

| Color Range | Capable of producing a wide range of colors (yellow, red, blue, etc.). indexcopernicus.comresearchgate.net | Produces a wide range of colors. |

| Fastness Properties | Good to excellent wash, light, and perspiration fastness. indexcopernicus.comresearchgate.net | Generally good fastness properties. |

| Environmental Impact | Considered more eco-friendly. indexcopernicus.comresearchgate.netresearchgate.net | Pose environmental and health risks. |

Formation of Polymeric Structures Incorporating Diaminodiphenylamine Scaffolds

Polycondensation Reactions

This compound is a valuable monomer in the synthesis of various polymers through polycondensation reactions. Its two primary amine groups can react with difunctional monomers, such as dicarboxylic acids or their derivatives (e.g., acid chlorides), to form polyamides. nih.govacs.org The polycondensation process typically involves reacting equimolar amounts of the diamine and the diacid chloride in a suitable solvent, such as N,N-dimethylacetamide. nih.gov This method has been used to synthesize a range of thermally stable aromatic polyamides. nih.gov

The properties of the resulting polyamides, such as thermal stability and solubility, can be tailored by the choice of the comonomer. For instance, semiaromatic polyamides have been synthesized by the bulk polycondensation of aromatic diamines with aliphatic dicarboxylic acids, offering a balance between high thermal stability and improved processability. acs.org

Synthesis of Copolymers (e.g., Polyamide-Polyaniline)

Copolymers incorporating the this compound structure have been synthesized to combine the desirable properties of different polymers. A notable example is the synthesis of a copolymer of 4,4'-diaminodiphenylamine sulfate (B86663) with terephthaloyl chloride, which results in a polymer that is a copolymer of polyamide and polyaniline. dtic.mil This approach aims to improve the mechanical properties of polyaniline, which is known for its electrical conductivity but can be brittle, by incorporating polyamide segments known for their desirable mechanical strength. dtic.mil

The synthesis can be carried out via interfacial polymerization, where a solution of the diamine in an aqueous phase is reacted with a solution of the diacid chloride in an organic solvent. dtic.mil The resulting copolymer can be doped to enhance its electrical conductivity. dtic.mil Copolymerization is a versatile strategy to modify polymer properties; for example, random copolymers of polyamide 6 (PA6) have been synthesized to improve its thermal and mechanical properties. mdpi.com

Incorporation into Electrochromic Polyimides

This compound and its derivatives are used as monomers in the synthesis of electrochromic polyimides. psu.edumdpi.com These are smart materials that can change their color upon the application of an electrical voltage. The diaminodiphenylamine unit, often as part of a larger, more complex diamine monomer containing triphenylamine (B166846) moieties, provides the electroactive sites within the polyimide backbone. psu.edumdpi.com

The synthesis of these polyimides typically follows a two-step process. First, the diamine monomer is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. psu.eduresearchgate.netnih.gov This precursor is then chemically or thermally imidized to form the final polyimide. psu.eduresearchgate.netnih.gov The resulting polyimides often exhibit good solubility in organic solvents, high thermal stability, and reversible redox behavior, making them suitable for applications in electrochromic devices. psu.edumdpi.com For example, novel electroactive aromatic polyimides with adamantylphenoxy-substituted triphenylamine units have been prepared, showing reversible color changes from pale yellowish to green or blue upon oxidation. psu.edu

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| Aromatic Polyamides | This compound, Dicarboxylic acid chlorides | High thermal stability. nih.gov | High-performance materials. |

| Polyamide-Polyaniline Copolymer | 4,4'-Diaminodiphenylamine sulfate, Terephthaloyl chloride | Combines mechanical strength of polyamide with conductivity of polyaniline. dtic.mil | Conductive materials with improved processability. dtic.mil |

| Electrochromic Polyimides | Diamine derivatives of 2,4-DADP, Tetracarboxylic dianhydrides | Reversible color change with voltage, thermal stability, good solubility. psu.edumdpi.com | Electrochromic devices, smart windows. |

Complex Material Synthesis (e.g., Metal-Organic Complexes)

The nitrogen atoms in the amino groups and the diphenylamine linkage of this compound can act as coordination sites for metal ions, enabling the formation of metal-organic complexes. While specific research on metal complexes directly with 2,4-DADP is limited in the provided context, the broader class of ligands containing similar functionalities, such as azo dyes derived from aromatic amines, readily form complexes with transition metals like Cu(II) and Zn(II). jchemrev.comajol.info

In these complexes, the metal ion typically coordinates with the nitrogen atoms of the azo group and other donor atoms present in the ligand, such as nitrogen in an imidazole (B134444) ring, to form stable chelate structures. ajol.info These metal complexes can exhibit interesting properties, including distinct colors and potential catalytic or biological activity. jchemrev.comresearchgate.net For instance, metal complexes with Schiff bases derived from diamines like 4,4'-diaminodiphenylmethane have been synthesized and characterized, showing coordination through the imine nitrogen and other donor atoms. researchgate.net The synthesis of these complexes often involves refluxing the ligand with a metal salt in a suitable solvent. ajol.info

Generation of Heterocyclic Condensation Products

The presence of multiple nucleophilic amino groups and an activated aromatic system allows this compound to serve as a key building block in the synthesis of a variety of heterocyclic compounds. Condensation reactions, where two molecules join with the elimination of a small molecule like water, are a primary method for constructing these complex structures.

The vicinal (1,2) and 1,4-disposed amino groups on one of the phenyl rings are particularly reactive sites. These groups can react with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. For instance, the reaction with α-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) or phenazine-type structures. The general principle involves the sequential condensation of the amino groups with the carbonyl functionalities.

Research has pointed towards the synthesis of carboxylic acid derivatives of diaminodiphenylamines, such as this compound-3-carboxylic acid, which are themselves precursors to more complex heterocyclic systems. researchgate.net While direct examples for this compound are specific, analogous reactions with related compounds, such as the electrochemical reaction of 4,4'-diaminodiphenylamine with sulfide (B99878) ions to form sulfur-containing heterocycles like thionine, suggest potential pathways for this compound as well.

The condensation reaction can be catalyzed by acids or bases, or it can be promoted thermally. The choice of reaction partner dictates the resulting heterocyclic ring system.

Table 1: Examples of Reagents for Heterocyclic Condensation

| Reagent Class | Example | Potential Heterocyclic Product |

| α-Diketones | Benzil | Substituted Quinoxaline/Phenazine |

| β-Ketoesters | Ethyl acetoacetate | Benzodiazepine derivative |

| Dicarboxylic Acids | Phthalic acid | Phthalimide derivative |

| Isothiocyanates | Phenyl isothiocyanate | Thiourea and subsequent cyclized products |

These reactions leverage established methodologies like the Knoevenagel or Claisen-Schmidt condensations, adapted for the specific reactivity of this triamine. researchgate.net The synthesis of N-heterocycles is a broad field, and the reactivity of the multiple amine sites in this compound makes it a candidate for creating diverse molecular architectures. organic-chemistry.orgbeilstein-journals.org

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the mechanisms by which this compound reacts is crucial for controlling reaction outcomes and designing new synthetic pathways.

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of aromatic amines, including aniline derivatives, has been extensively studied. mdpi.com The mechanism for this compound can be inferred from the behavior of related compounds like p-phenylenediamine (B122844) (PPD) and aniline itself. researchgate.net

The process is initiated by a one-electron oxidation of one of the nitrogen atoms at the electrode surface to form a radical cation. This intermediate is highly reactive. The subsequent steps can vary but generally follow a pathway of deprotonation, further oxidation, and coupling.

Proposed Electrochemical Oxidation Mechanism:

Initial Oxidation: The diphenylamine nitrogen or one of the primary amino groups undergoes a one-electron transfer at the anode to form a radical cation.

Deprotonation: The radical cation loses a proton to form a neutral radical.

Coupling/Dimerization: Two radicals can couple to form a dimer. In the case of this compound, this can lead to the formation of polymeric films through head-to-tail or other coupling modes, similar to the electropolymerization of PPD. researchgate.net

Further Oxidation: The initial product can be further oxidized at the electrode surface, leading to the formation of quinone-diimine structures. This process is often complex and can result in multiple products or a conductive polymer film on the electrode surface.

Studies on aniline show that electrochemical oxidation can lead to the formation of 4,4'-diaminodiphenylamine, demonstrating the feasibility of C-N bond formation through this method. The oxidation potential is dependent on the specific amine and the conditions, but for aniline derivatives, it typically occurs at a platinum anode at potentials around +0.8 to +1.2 V versus a standard reference electrode. mdpi.com The complex structure of this compound, with three distinct amino groups, suggests a rich and complex electrochemistry, likely leading to electropolymerization and the formation of electroactive films.

Nucleophilic Aromatic Substitution Mechanisms in Precursor Synthesis

The most common synthetic routes to the precursors of this compound involve Nucleophilic Aromatic Substitution (SNAr). A primary example is the synthesis of 2,4-dinitrodiphenylamine, which is then reduced to the target compound.

This synthesis typically involves the reaction of a highly electron-deficient aryl halide, such as 1-chloro-2,4-dinitrobenzene (B32670), with aniline. The mechanism is a well-established two-step addition-elimination process.

Mechanism of SNAr for Precursor Synthesis:

Nucleophilic Attack (Addition): The nucleophilic nitrogen atom of the aniline molecule attacks the carbon atom of the 1-chloro-2,4-dinitrobenzene that bears the leaving group (chlorine). This step is typically the rate-determining step. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the two electron-withdrawing nitro groups at the ortho and para positions. This stabilization is essential for the reaction to proceed. masterorganicchemistry.compressbooks.pub

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion), yielding the 2,4-dinitrodiphenylamine product.

Table 2: Key Factors in the SNAr Synthesis of Diphenylamine Precursors

| Factor | Role in Mechanism | Example |

| Substrate | Must be electron-deficient. | 1-chloro-2,4-dinitrobenzene |

| Nucleophile | Provides the attacking amine group. | Aniline |

| Leaving Group | Must be able to depart as a stable anion. | Chloride (Cl⁻) |

| Electron-Withdrawing Groups | Stabilize the Meisenheimer intermediate via resonance. | Nitro groups (-NO₂) at ortho/para positions |

| Solvent | Typically a polar solvent to facilitate the reaction. | Ethanol |

This SNAr mechanism is fundamental to the synthesis of many diarylamine compounds and highlights the importance of electronic effects in governing the reactivity of aromatic systems. youtube.comdigitellinc.com

Environmental Fate and Biotransformation Studies of 2,4 Diaminodiphenylamine

Anaerobic Degradation Pathways in Sediment-Water Systems

Under anaerobic conditions, such as those found in sediment-water systems, 2,4-Dinitrodiphenylamine (B1346988) undergoes a sequential degradation process that ultimately yields 2,4-Diaminodiphenylamine. researchgate.netnih.govasm.orgnih.govresearchgate.net This transformation is a microbially mediated process, driven by the indigenous bacteria present in these anoxic environments. asm.org The degradation of the parent compound is initiated by the reduction of its nitro groups.

Studies conducted in sediment-water batch enrichments, inoculated with mud from coastal regions, have demonstrated this stepwise reduction. researchgate.netnih.govasm.orgnih.gov The transformation of nitrated diphenylamine (B1679370) derivatives is encouraged by the presence of a growth substrate, such as acetone, for the native bacteria. researchgate.net

Role of Sulfate-Reducing Bacteria in Metabolism

Sulfate-reducing bacteria (SRB) play a significant role in the anaerobic metabolism of nitrated diphenylamine compounds. researchgate.net These bacteria can cometabolically reduce these compounds while utilizing other substrates for their primary growth. researchgate.net For instance, dense cell suspensions of pure cultures of anaerobic, aromatic-compound-mineralizing bacteria, including various Desulfovibrio, Desulfococcus, and Desulfomicrobium species, have been shown to effectively reduce nitrated diphenylamines. asm.orgresearchgate.net These bacteria cometabolically reduce the nitro groups to the corresponding amino groups during the anaerobic oxidation of growth substrates like lactate (B86563) or benzoate. researchgate.net While SRB can facilitate the initial reduction steps leading to the formation of aminodiphenylamines, they may not further metabolize the resulting aromatic amine structures. researchgate.net

Identification of Degradation Intermediates

The anaerobic degradation of 2,4-dinitrodiphenylamine to this compound proceeds through specific, identifiable intermediate compounds. The primary and most significant intermediate is 2-amino-4-nitrodiphenylamine. researchgate.netnih.govasm.orgnih.gov This intermediate appears in nearly stoichiometric amounts before it is completely reduced to the final product, this compound. researchgate.netnih.govasm.orgnih.gov

Another theoretically possible intermediate, 4-amino-2-nitrodiphenylamine, has only been detected in trace amounts in highly concentrated extracts, suggesting it is a minor pathway product. researchgate.netnih.govasm.orgnih.gov Additionally, low levels of 4-nitrodiphenylamine (B16768) have been observed, which is thought to be a product of ortho deamination of the intermediately formed 2-amino-4-nitrodiphenylamine. researchgate.netnih.gov Diphenylamine itself has not been detected as an intermediate in these degradation pathways. researchgate.netnih.govasm.org

The proposed primary anaerobic degradation pathway is as follows: 2,4-Dinitrodiphenylamine → 2-Amino-4-nitrodiphenylamine → this compound researchgate.netnih.govdtic.mil

Table 1: Key Intermediates in the Anaerobic Degradation of 2,4-Dinitrodiphenylamine

| Intermediate Compound | Role in Degradation Pathway | Reference |

| 2-Amino-4-nitrodiphenylamine | Major, primary intermediate | researchgate.netnih.govasm.orgnih.gov |

| 4-Amino-2-nitrodiphenylamine | Minor, trace-level intermediate | researchgate.netnih.govnih.gov |

| 4-Nitrodiphenylamine | Minor product from deamination | researchgate.netnih.gov |

Ecotoxicological Assessments and Environmental Hazard Evaluation

The ecotoxicological profile of this compound and its precursors is a critical aspect of its environmental hazard evaluation. While specific ecotoxicity data for 2,4-DADP is limited, information on related aromatic amines and the parent compound, 2,4-DNDPA, provides insight into potential environmental risks.

Aromatic amines as a class of compounds can exhibit moderate to high water solubility, suggesting a likelihood of distribution in the hydrosphere if released. acs.org This mobility can lead to potential groundwater contamination. acs.org Some aromatic amines are considered persistent and toxic in aquatic environments. acs.org

The precursor, 2,4-Dinitrodiphenylamine, is classified as highly hazardous to water. Ecotoxicological assessments often utilize hazard quotients (HQs) to evaluate the potential risk of a chemical to organisms by comparing the measured environmental concentration (MEC) to the predicted no-effect concentration (PNEC). nih.gov If the HQ is greater than or equal to one, the substance is considered to pose a potential negative effect on organisms at that location. nih.gov

Bioremediation Strategies for Contaminated Environments

Bioremediation presents a promising and sustainable approach for addressing environments contaminated with compounds like this compound and its precursors. nih.govnih.gov This process utilizes microorganisms to degrade, detoxify, or immobilize pollutants. nih.govnih.gov Both in situ (at the contaminated site) and ex situ (off-site) bioremediation strategies can be employed, depending on factors like cost and the nature of the contamination. nih.govnih.gov

For aromatic amines and their parent nitroaromatic compounds, anaerobic bioremediation is a key strategy. nih.gov The anaerobic conditions facilitate the reductive transformation of these pollutants. nih.gov The use of microorganisms already present at a contaminated site, a process known as intrinsic bioremediation, can be stimulated to enhance the degradation of these compounds. nih.gov The success of bioremediation relies on creating the optimal environmental conditions for microbial growth and activity. nih.gov

Environmental Monitoring and Occurrence Studies

Environmental monitoring is essential for understanding the distribution and concentration of this compound and related compounds in various environmental compartments. However, specific monitoring data for 2,4-DADP is scarce. oecd.org Studies have focused more on its precursor, 2,4-DNDPA, and other aromatic amines.

For instance, monitoring in Japan detected 4,4'-methylenedianiline (B154101) (MDA), another aromatic amine, in surface water and sediments. canada.ca The release of such compounds into the environment is often linked to industrial activities. canada.ca Given the potential for various diphenylamine derivatives to be present at sites contaminated with ammunition waste, there is a recognized need for further investigation to fully understand the potential environmental hazards and to develop effective remediation techniques. scribd.com

Biological and Biomedical Research Applications of 2,4 Diaminodiphenylamine Derivatives

Investigation of Biological Activity

While the biological activity of various aromatic amines and diamidines has been explored, specific studies initiating from the 2,4-diaminodiphenylamine structure are not detailed in the available literature.

DNA Binding Affinity Studies

No studies were found that specifically document the DNA binding affinity of this compound derivatives. Research on other diamidines demonstrates that they can bind to the minor groove of DNA, but a direct link to derivatives of the specific compound is not established.

Minor Groove Binding Mechanisms

Consequently, without primary binding studies, the mechanisms of how these specific derivatives would interact with the DNA minor groove have not been investigated or described.

Potential as a Scaffold for Drug Development

The potential of this compound as a central scaffold in medicinal chemistry is not a focus of the available research. Privileged scaffolds are common in drug discovery, but this specific molecule is not highlighted as such in the search results.

Antitrypanosomal Agent Research

The search did not yield studies on the development of antitrypanosomal agents using a this compound core. The literature points to other heterocyclic systems, such as 2,4-diaminopyrimidines, being investigated for activity against Trypanosoma brucei.

Cellular and Molecular Interaction Studies

Specific data on the interaction of this compound derivatives at a cellular and molecular level is absent.

Effects on Cell Signaling Pathways

There is no information detailing the effects of this compound derivatives on specific cell signaling pathways, such as MAPKs or CRKs, which have been identified as targets for other, structurally different, diamino compounds.

Influence on Gene Expression and Cellular Metabolism

Extensive literature searches did not yield specific studies detailing the influence of this compound derivatives on gene expression and cellular metabolism. The available research on related compounds, such as other diphenylamine (B1679370) or diamino-derivatives, focuses on a variety of other biological activities, including anticancer and antimicrobial effects. However, direct evidence linking this compound derivatives to the regulation of specific genes or metabolic pathways is not prominently documented in publicly accessible scientific literature. Therefore, a detailed analysis and data tables on this specific topic cannot be provided at this time.

Theoretical and Computational Studies of 2,4 Diaminodiphenylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

Elucidation of Electronic Structure and Reactivity

DFT calculations can elucidate the distribution of electrons within the 2,4-Diaminodiphenylamine molecule, identifying regions of high and low electron density. This information is critical for predicting the molecule's reactivity. For instance, understanding the electronic properties is a key aspect of predicting how a molecule will behave in chemical reactions.

Key electronic properties that can be determined using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule, including the quantification of charge transfer interactions between different parts of the molecule.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability |

| Molecular Electrostatic Potential | Electrostatic potential mapped onto the electron density surface | Identifies sites for electrophilic and nucleophilic attack |

| Natural Charges | Atomic charges calculated by NBO analysis | Describes the electron distribution at the atomic level |

Prediction of Spectroscopic Properties

DFT calculations are also instrumental in predicting various spectroscopic properties of this compound, which can aid in its experimental characterization. Time-dependent DFT (TD-DFT) is a common method used for predicting electronic absorption spectra (UV-Vis).

Furthermore, the calculation of vibrational frequencies using DFT can be used to predict the Infrared (IR) and Raman spectra of the molecule. By comparing these computationally predicted spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions can be achieved. Similarly, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing valuable information for structural elucidation.

| Spectroscopic Technique | Predicted Property | Computational Method |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | Time-Dependent DFT (TD-DFT) |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT |

| Raman Spectroscopy | Vibrational frequencies and scattering activities | DFT |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants | DFT (GIAO method) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational changes, solvation effects, and transport properties of the molecule.

For this compound, MD simulations could be used to:

Study Solvation: Investigate the interactions between this compound and solvent molecules, providing a detailed picture of the solvation shell and its influence on the molecule's properties.

Analyze Conformational Dynamics: Explore the different conformations that the molecule can adopt and the transitions between them, which is important for understanding its flexibility and how it interacts with other molecules.

Mechanistic Modeling of Reaction Pathways

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This includes identifying transition states, calculating activation energies, and determining the most favorable reaction pathways.

A notable application in this area is the study of the synthesis of this compound. For instance, the reduction of dinitro derivatives to form this compound has been investigated. DFT calculations have been employed to study the catalytic cycle of such reactions, for example, using a V₂O₅/TiO₂ catalyst with hydrazine (B178648) hydrate (B1144303) as a reducing agent. nih.govnih.gov These studies can provide a molecular-level understanding of how the catalyst facilitates the reaction, including the adsorption of reactants onto the catalyst surface and the subsequent steps of the reduction process. nih.govnih.gov

By modeling the reaction pathway, researchers can gain insights into the factors that control the reaction's efficiency and selectivity, which is crucial for optimizing synthetic procedures.

| Reaction | Computational Approach | Key Findings |

|---|---|---|

| Synthesis via nitro reduction | DFT calculations on catalyst surface | Elucidation of the catalytic cycle, including reactant adsorption and transition state energies. nih.govnih.gov |

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Strategies

The synthesis of 2,4-Diaminodiphenylamine and its derivatives is an area ripe for innovation. Traditional methods often involve multi-step processes that may not be efficient or environmentally friendly. Future research is increasingly focused on developing novel catalytic systems and one-pot reaction methodologies to improve yield, reduce waste, and enhance safety.

One promising avenue is the application of advanced catalytic processes. For instance, the synthesis of the related compound 2,4-diaminotriphenylamine has been achieved through a cesium fluoride-mediated aromatic substitution reaction, followed by a palladium-catalyzed hydrazine (B178648) reduction researchgate.net. This highlights the potential for using transition metal catalysts to facilitate the construction of the diaminodiphenylamine scaffold with high selectivity and efficiency. Similarly, industrial processes for related isomers, such as 4-aminodiphenylamine, involve the coupling of aniline (B41778) with nitrobenzene (B124822) followed by hydrogenation, a strategy that could be adapted and optimized for the 2,4-diamino variant google.com.

Future strategies may also include:

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity and safer production on a larger scale.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to greener and more selective chemical transformations.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.

Exploration of Advanced Material Applications and Performance Optimization

This compound serves as a valuable monomer in the synthesis of high-performance polymers due to its rigid aromatic structure and reactive amine groups. Research is directed towards creating novel polymers with enhanced thermal, mechanical, and electronic properties.

A significant application lies in the development of poly(amide-imide)s (PAIs). By using the closely related 2,4-diaminotriphenylamine, researchers have synthesized a series of PAIs that exhibit excellent thermal stability, with 10% weight loss temperatures exceeding 447°C researchgate.net. These polymers are readily soluble in various organic solvents, allowing them to be solution-cast into strong and tough films researchgate.net. Such properties make them highly suitable for applications in the aerospace and electronics industries where materials are required to withstand extreme conditions.

Performance optimization is another key research area. For example, the electrochemical copolymerization of 2-aminodiphenylamine (B160148) with aniline has been shown to produce materials with unique redox characteristics distinct from their respective homopolymers . This modification of electronic and structural properties opens up possibilities for their use in advanced applications such as electrochemical sensors and electrochromic devices . Future work will likely focus on fine-tuning the polymer architecture to optimize specific properties like conductivity, optical transparency, and mechanical strength for targeted applications.

Table 1: Properties of Poly(amide-imide)s Derived from 2,4-Diaminotriphenylamine

Deeper Insights into Biological Mechanisms of Action and Therapeutic Potential

The biological activity of this compound and its derivatives is an emerging field of study. While comprehensive research on this specific compound is limited, studies on the broader class of aminodiphenylamines suggest potential for biological effects, including antioxidant activity mdpi.com. Understanding the mechanisms through which these compounds interact with biological systems is crucial for exploring any therapeutic potential.

Future research should focus on:

Cytotoxicity Screening: Evaluating the effect of this compound on various cell lines to identify any potential anticancer or antimicrobial activity.

Mechanism of Action Studies: If biological activity is observed, subsequent research would need to elucidate the specific molecular pathways involved. This could include investigating interactions with key enzymes, effects on cellular signaling, or induction of apoptosis.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the molecular structure impact biological activity. Computational studies have shown a correlation between the structural characteristics of aminodiphenylamine derivatives and their properties, which can guide the design of more potent compounds mdpi.com.

Given the known mutagenic potential of some aromatic amines, a thorough toxicological evaluation would be a prerequisite for any therapeutic development.

Comprehensive Environmental Risk Assessment and Remediation Technologies

The use of this compound in consumer products like hair dyes necessitates a thorough understanding of its environmental fate and potential risks. The compound is classified as toxic to aquatic life with long-lasting effects, highlighting the need for comprehensive risk assessment and the development of effective remediation strategies nih.gov.

Environmental Fate and Risk Assessment: The environmental journey of this compound can be influenced by processes such as biodegradation and photodegradation. Studies on the parent compound, diphenylamine (B1679370), indicate that biodegradation can occur via dioxygenation to form intermediates like aniline and catechol nih.gov. The half-life of the related 4-aminodiphenylamine in an aerobic algae solution has been estimated to be between 2.5 to 3.5 days, suggesting that this compound may also be non-persistent under certain environmental conditions oecd.org. A comprehensive risk assessment would require further studies on its persistence, bioaccumulation potential, and ecotoxicity across different environmental compartments.

Remediation Technologies: For wastewater containing this compound, particularly from industrial sources or hair salons, several remediation technologies show promise.

Advanced Oxidation Processes (AOPs): Oxidative remediation using Fenton's reagent (Fe(II)/H₂O₂) or persulfate has been shown to be effective for the degradation of diphenylamine in wastewater researchgate.netnih.gov. These processes generate highly reactive radicals that can break down the aromatic structure of the molecule.

Coagulation-Flocculation: This is a common and effective method for treating wastewater containing dyes, where chemicals are used to aggregate and precipitate the dye molecules for easy removal ekb.eg.

Bioremediation: The use of microorganisms or their enzymes offers a potentially green and cost-effective treatment method. The biodegradation of diphenylamine is known nih.gov, and enzymatic approaches, such as using immobilized laccase, have proven effective in degrading other aromatic pollutants like 2,4-dinitrophenol (B41442) and could be adapted for this compound nih.gov.

Table 2: Potential Remediation Technologies for this compound

Integration of Computational and Experimental Approaches for Predictive Research

The synergy between computational modeling and experimental work provides a powerful paradigm for accelerating research into this compound. In silico methods can predict molecular properties and guide experimental design, saving time and resources.

Predictive Modeling:

Density Functional Theory (DFT): DFT calculations have been successfully used to model the electrochemical oxidation of related aminodiphenylamines and to analyze the electronic structure of reaction intermediates . This approach can be used to predict the reactivity of this compound in various chemical processes, from synthesis to degradation.

Molecular Dynamics (MD): MD simulations are invaluable for predicting the thermomechanical properties of polymers. For example, simulations have been used to understand how the isomeric structure of diaminodiphenyl sulfone affects the properties of epoxy resins researchgate.net. A similar approach could be used to predict how incorporating this compound into a polymer matrix will affect its glass transition temperature, density, and mechanical modulus.

Quantitative Structure-Activity Relationship (QSAR): Computational methods can be used to calculate molecular descriptors like the partition coefficient (log P) and polar surface area. These descriptors can then be correlated with experimental data, such as antioxidant activity, to build predictive models for designing new molecules with enhanced biological or material properties mdpi.com.

By integrating these computational tools with targeted laboratory experiments, researchers can gain deeper insights into the behavior of this compound at a molecular level, enabling the rational design of new synthetic routes, high-performance materials, and effective environmental remediation strategies.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2,4-Diaminodiphenylamine in laboratory settings?

- Methodological Answer: Researchers must adhere to strict safety measures due to its acute oral toxicity (GHS Category 4), skin sensitization (Category 1), and environmental hazards (aquatic acute/chronic toxicity). Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. Store in airtight containers at room temperature, segregated from oxidizing agents. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking immediate medical attention for persistent irritation .

Q. Which analytical techniques are effective for characterizing this compound and assessing purity?

- Methodological Answer: Reverse-phase HPLC coupled with UV-Vis detection (λ = 254 nm) using a C18 column is recommended for separation and quantification. Mass spectrometry (ESI-MS) confirms molecular weight (199.25 g/mol) and fragmentation patterns. For structural elucidation, H and C NMR in DMSO-d6 resolve amine and aromatic proton signals. Purity assays should include elemental analysis (C, H, N) and Karl Fischer titration to detect residual solvents or moisture .

Q. How is this compound utilized in non-cosmetic research applications?

- Methodological Answer: Beyond hair dye studies, it serves as a precursor for synthesizing polyaromatic amines in materials science. Researchers functionalize its amine groups to develop conductive polymers or redox-active ligands for coordination chemistry. In environmental chemistry, it models the behavior of aromatic amines in oxidative degradation studies, such as Fenton-like reactions, to simulate wastewater treatment processes .

Advanced Research Questions

Q. How can computational models predict the environmental degradation pathways of this compound?

- Methodological Answer: Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level identifies reactive sites for hydroxyl radical (•OH) attack. Simulations in solvent models (e.g., SMD for water) predict intermediates like quinone derivatives. Experimental validation involves spiking environmental water samples with the compound, treating with UV/HO, and analyzing degradation products via LC-QTOF-MS. Compare computational Gibbs free energy profiles with kinetic data from pseudo-first-order rate constants .

Q. What strategies resolve contradictions in reported aquatic toxicity data for this compound?

- Methodological Answer: Discrepancies may arise from variations in test organisms (e.g., Daphnia magna vs. Danio rerio) or exposure durations. Standardize ecotoxicity assays using OECD Guidelines 202 (acute) and 211 (chronic). Control water pH (6–8), temperature (20±1°C), and dissolved oxygen (>80% saturation). Cross-validate results with quantitative structure-activity relationship (QSAR) models to assess bioaccumulation potential and trophic transfer risks .

Q. How can researchers mitigate interference from structural analogs during trace analysis of this compound?

- Methodological Answer: Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) to distinguish it from diphenylamine and 4-aminodiphenylamine. For complex matrices (e.g., soil extracts), employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., MCX for cation exchange). Confirm identity via tandem MS/MS with unique precursor-to-product ion transitions (e.g., m/z 200 → 107 for this compound) .

Notes

- Safety Compliance: Always consult updated Safety Data Sheets (SDS) and institutional guidelines before handling.

- Data Reproducibility: Replicate experiments under controlled conditions to address variability in toxicity or degradation studies.

- Ethical Use: Restrict applications to research purposes, adhering to ethical and environmental regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.